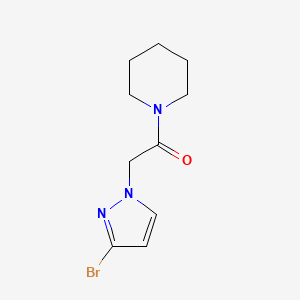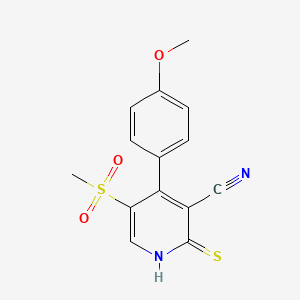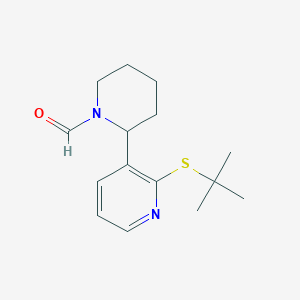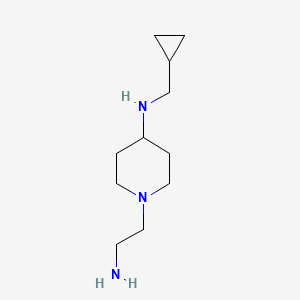
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole est un composé organique synthétique appartenant à la famille des imidazoles. Les imidazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions non adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction du 1,2-diméthylimidazole avec le chlorure d'éthylsulfonyle en présence d'une base telle que la triéthylamine. Le groupe nitro peut être introduit par nitration à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique dans des conditions de température contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe éthylsulfonyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont des agents oxydants couramment utilisés.
Réduction : L'hydrogénation catalytique ou les hydrures métalliques tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés pour la réduction.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés imidazoliques substitués.
Applications de recherche scientifique
Le 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Exploré comme agent thérapeutique potentiel en raison de son activité biologique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à des effets cytotoxiques. Le groupe éthylsulfonyle peut améliorer la solubilité du composé et faciliter son absorption cellulaire .
Applications De Recherche Scientifique
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake .
Comparaison Avec Des Composés Similaires
Composés similaires
Métronidazole : Un autre dérivé nitroimidazolé avec des propriétés antimicrobiennes.
Tinidazole : Similaire au métronidazole, utilisé pour traiter les infections.
Secnidazole : Un nitroimidazole utilisé pour les infections bactériennes.
Unicité
Le 4-((Éthylsulfonyl)méthyl)-1,2-diméthyl-5-nitro-1H-imidazole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe éthylsulfonyle le différencie des autres nitroimidazoles, offrant potentiellement des avantages uniques en termes de solubilité et de réactivité .
Propriétés
Formule moléculaire |
C8H13N3O4S |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
4-(ethylsulfonylmethyl)-1,2-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C8H13N3O4S/c1-4-16(14,15)5-7-8(11(12)13)10(3)6(2)9-7/h4-5H2,1-3H3 |
Clé InChI |
CQDDDIYMPIEFOS-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


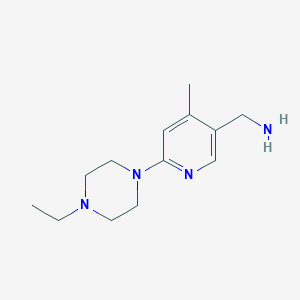
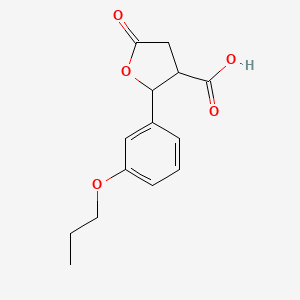
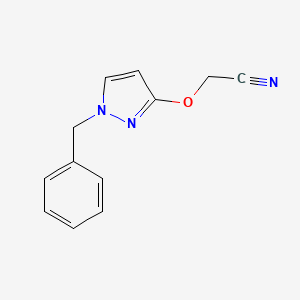
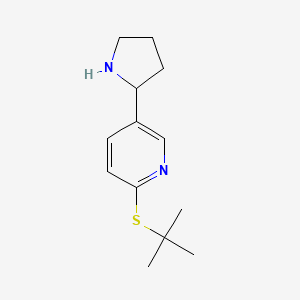


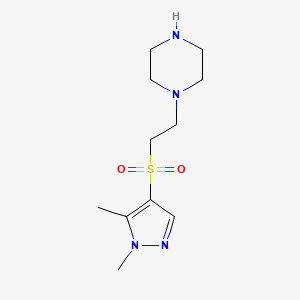
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)

